molecular formula C23H26O8 B149923 Acetoxyisovalerylalkannin CAS No. 69091-17-4

Acetoxyisovalerylalkannin

Cat. No. B149923
CAS RN: 69091-17-4
M. Wt: 430.4 g/mol
InChI Key: BQSAGDWOHVQNFB-SFHVURJKSA-N
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Description

Acetoxyisovalerylalkannin is a derivative of shikonin, a naphthoquinone pigment that is found in various species of the genus Arnebia. These pigments are known for their pharmacological activities and are responsible for the red coloration of the plants. Acetoxyisovalerylalkannin, in particular, has been isolated from Arnebia nobilis and has shown potential as an anti-skin aging ingredient in color cosmetics .

Synthesis Analysis

The synthesis of acetoxyisovalerylalkannin involves the isolation and purification from plant sources. A study on Arnebia euchroma cell suspension cultures has demonstrated a rapid preparative scale High-Performance Liquid Chromatography (HPLC) method for the isolation of shikonin derivatives, including acetoxyisovalerylalkannin. This method achieved a purity of over 98% for the isolated compounds .

Molecular Structure Analysis

The molecular structure of acetoxyisovalerylalkannin was identified through rigorous column chromatography and interpretation of spectroscopic data. This compound, along with other alkannins, has been structurally characterized and contributes to the pharmacological potential of the plant extracts .

Chemical Reactions Analysis

The chemical behavior of acetoxyisovalerylalkannin under various conditions has not been explicitly detailed in the provided papers. However, the compound's stability and reactivity can be inferred from its structural properties and the methods used for its quantification and analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxyisovalerylalkannin have been studied through methods such as HPLC and High-Performance Thin-Layer Chromatography (HPTLC). The compound's purity, limits of detection (LOD), and limits of quantification (LOQ) have been established, indicating its stability and suitability for further pharmacological study. The HPTLC method developed for the simultaneous quantification of shikonin and its derivatives, including acetoxyisovalerylalkannin, was validated for linearity, accuracy, precision, robustness, and specificity .

Relevant Case Studies

Acetoxyisovalerylalkannin has been evaluated for its anti-skin aging activity. It was found to significantly inhibit hydrogen peroxide-induced red blood corpuscle hemolysis and cellular senescence in human dermal fibroblasts. Additionally, it upregulated the synthesis of collagen-I, elastin, and involucrin in human skin cells, suggesting its utility as an anti-aging ingredient .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Oncology, specifically the study of esophageal cancer .

Summary of the Application

β-Acetoxyisovalerylalkannin has been reported to have anti-esophageal cancer effects . This compound suppresses proliferation and induces ROS-based mitochondria-mediated apoptosis in human melanoma cells .

Results or Outcomes

The results showed that β-Acetoxyisovalerylalkannin can suppress the proliferation of cancer cells and induce apoptosis .

Application in Chromatographic Analysis

Specific Scientific Field

This application is in the field of Analytical Chemistry, specifically in chromatographic analysis .

Summary of the Application

High-performance thin-layer chromatography (HPTLC) was used for the qualitative and quantitative analysis of β-acetoxyisovalerylalkannin in Arnebia guttata Bunge .

Methods of Application

The mobile phase used was petroleum ether (60‒90 °C): xylene‒ethyl acetate‒formic acid (8:3:0.5:1, V/V). The TLC plate was dried at 105 °C for 30 min and applied on the plate. The data used were obtained by measuring at 522 nm .

Results or Outcomes

Results showed that β-acetoxyisovalerylalkannin had RF values of 0.31 ± 0.05. The linear ranges were 0.2002‒1.203 μg/band. The limits of detection were 37.5 ng/band. The limits of quantification were 125 ng/band. The average recoveries were 100.69%. The relative standard deviation was less than 5% .

properties

IUPAC Name

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSAGDWOHVQNFB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219131
Record name Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)-

CAS RN

69091-17-4
Record name Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
F Xu, M Li, Q Qian, L Chen, Y Yang… - Journal of Asian Natural …, 2023 - Taylor & Francis
β-acetoxyisovalerylalkannin (β-AIVA) is one of shikonin/alkannin derivative, which were mainly extracted from Boraginaceae family. The effects of β-AIVA on human melanoma A375 …
Number of citations: 3 www.tandfonline.com
A Wang, C Jin - Medicinal Plant, 2022 - search.proquest.com
… The results showed that ß-acetoxyisovalerylalkannin … of the dose of ß-acetoxyisovalerylalkannin, the inhibitory effect on … cells was induced by ß-acetoxyisovalerylalkannin. LEE et al. &12'…
Number of citations: 2 search.proquest.com
X Yan, W Ding, H Xu - JPC–Journal of Planar Chromatography–Modern …, 2021 - Springer
… ) was used for the qualitative and quantitative analysis of β-acetoxyisovalerylalkannin, acetylshikonin and β,β’-… Results showed that β-acetoxyisovalerylalkannin, acetylshikonin and β,β’-…
Number of citations: 1 link.springer.com
WW Zhao, ZM Wu, X Wu, HY Zhao… - Zhongguo Zhong yao za …, 2016 - europepmc.org
This study is to determine five naphthaquinones (acetylshikonin, β-acetoxyisovalerylalkannin, isobutylshikonin, β, β'-dimethylacrylalkannin, α-methyl-n-butylshikonin) by quantitative …
Number of citations: 2 europepmc.org
YQ Zhong, JQ Li, XL Li, SY Dai, F Sun - Vibrational Spectroscopy, 2023 - Elsevier
… technique was applied to develop a rapid, simple and accurate method for quantifying five main chemical components including acetylshikonin, β-acetoxyisovalerylalkannin, …
Number of citations: 0 www.sciencedirect.com
Z Ru-xing, C Ri-qiang, W Man-si, P Da-qian… - Journal of Integrative …, 1990 - jipb.net
… 分析证明它们是:去氧紫色素(deoxyshikonin),6,6-二甲基丙烯酰阿卡宁 (6,6一dimethylacrylalkannin),乙酰阿卡宁(acctylakannin)和 B一乙酰氧基异戊酰阿卡宁(6一 …
Number of citations: 3 www.jipb.net
W Zhou, HDGL Jiang, Y Peng… - Biomedical …, 2011 - Wiley Online Library
This work systematically investigated the enantiomeric excess (ee) of main components isolated from the roots of three endemic Boraginaceae plants distributed extensively in China, …
JW Liang, T Li, RS Wang, L Zhou, Q Yang… - Zhongguo Zhong yao …, 2020 - europepmc.org
In this study, based on the transcriptome database of suspension cells of Arnebia euchroma, we explored two candidate cytochrome P450 enzyme genes that might relate to the …
Number of citations: 1 europepmc.org
Z Duan, Z Huang, L Ma, Z Che, L Gu - Chinese Journal of Organic …, 2001 - sioc-journal.cn
Covalent modification of four isolated alkanninderivatives (alkannin, acetylalkannin, β, β-dimethylacrylalkannin and β-acetoxyisovalerylalkannin, respectively) on rabbit muscle latate …
Number of citations: 1 sioc-journal.cn
J Huang, JM He, Q Mu - Journal of Chromatography A, 2022 - Elsevier
Chromatography is an essential method for separating natural products. In this study, we proposed the concept of ‘relayed chromatography’, based on the strategy of combining different …
Number of citations: 4 www.sciencedirect.com

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